molecular formula C10H10O2S B2848029 2-Propenoic acid, 3-[(phenylmethyl)thio]-, (2Z)- CAS No. 13831-02-2

2-Propenoic acid, 3-[(phenylmethyl)thio]-, (2Z)-

Cat. No.: B2848029
CAS No.: 13831-02-2
M. Wt: 194.25 g/mol
InChI Key: PILARZPCBNUNMH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-Benzylsulfanyl-acrylic acid is a sulfur-containing acrylic acid derivative characterized by a benzylsulfanyl (-S-benzyl) substituent at the β-position of the acrylic acid backbone.

Properties

CAS No.

13831-02-2

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

(E)-3-benzylsulfanylprop-2-enoic acid

InChI

InChI=1S/C10H10O2S/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)/b7-6+

InChI Key

PILARZPCBNUNMH-VOTSOKGWSA-N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-benzylsulfanyl-acrylic acid typically involves the reaction of benzyl mercaptan with acrylic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the acrylic acid, followed by the addition of benzyl mercaptan to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of (2Z)-3-benzylsulfanyl-acrylic acid may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (2Z)-3-benzylsulfanyl-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated compound using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated (2Z)-3-benzylsulfanyl-propanoic acid.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Chemistry: (2Z)-3-benzylsulfanyl-acrylic acid is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the benzylsulfanyl group allows it to interact with specific enzymes, making it a candidate for drug development.

Medicine: The compound’s potential as an enzyme inhibitor also extends to medicinal chemistry, where it is investigated for its therapeutic applications. It may be used in the development of drugs targeting specific enzymes involved in diseases.

Industry: In the industrial sector, (2Z)-3-benzylsulfanyl-acrylic acid is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-3-benzylsulfanyl-acrylic acid involves its interaction with molecular targets such as enzymes. The benzylsulfanyl group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction disrupts the normal function of the enzyme, leading to potential therapeutic effects. The compound’s ability to inhibit specific enzymes makes it a valuable tool in drug development and biochemical research.

Comparison with Similar Compounds

Data Table: Key Comparative Features

Compound Structure Key Functional Groups Biological Activity Applications
(2Z)-3-Benzylsulfanyl-Acrylic Acid Acrylic acid + benzylsulfanyl -S-benzyl, carboxylic acid Inferred: Potential antimicrobial Hypothetical: Drug development
(2Z)-3-Hydroxy-3-(4-R-Phenyl)-Prop-2-Enedithioic Acid Dithioic acid + 4-R-phenyl -CSSOH, substituted phenyl Antitubercular (MIC: 1.56–25 µg/mL) Antitubercular lead optimization
Caffeic Acid Catechol + acrylic acid 3,4-dihydroxyphenyl, carboxylic acid Antioxidant, anti-inflammatory Food additives, cosmetics, supplements

Research Findings and Implications

Antitubercular Activity and Substituent Design

  • Electron Effects: In (2Z)-3-hydroxy-3-(4-R-phenyl)-prop-2-enedithioic acid derivatives, electron-withdrawing groups (e.g., -NO₂) enhanced antitubercular activity by modulating electronic density on the phenyl ring . This suggests that the benzylsulfanyl group in the target compound, being moderately electron-withdrawing, may similarly optimize activity.
  • Sulfur Reactivity : The sulfur atom in benzylsulfanyl groups could engage in hydrophobic interactions or covalent bonding with cysteine residues in microbial enzymes, analogous to HadAB targeting in .

Pharmacokinetic and Toxicological Considerations

  • The dithioic acid derivatives exhibited favorable ADME profiles, with low hepatotoxicity and high gastrointestinal absorption . The benzylsulfanyl group’s larger hydrophobic surface may improve membrane permeability but could increase cytochrome P450 metabolism risks.

Contrast with Non-Sulfur Analogues

  • Caffeic acid’s applications in supplements and cosmetics highlight the divergence between sulfur-containing pharmacophores (focused on targeted therapy) and phenolic compounds (broad-spectrum bioactivity) .

Biological Activity

(2Z)-3-benzylsulfanyl-acrylic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

(2Z)-3-benzylsulfanyl-acrylic acid belongs to the class of acrylic acid derivatives. Its structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₄O₂S
  • Molecular Weight : 226.30 g/mol

The compound features a benzyl group attached to a sulfanyl group and an acrylic acid moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that (2Z)-3-benzylsulfanyl-acrylic acid exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that acrylic acid derivatives possess antimicrobial properties. For instance, derivatives from Achillea mellifolium demonstrated significant inhibition against urease and α-glucosidase enzymes, suggesting potential applications in treating infections and metabolic disorders .
  • Anticancer Potential : Compounds with similar structures have been reported to have anticancer properties. For example, histone deacetylase inhibitors like Panobinostat show efficacy against various cancers by inducing apoptosis in malignant cells .

The biological activity of (2Z)-3-benzylsulfanyl-acrylic acid may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, such as urease and α-glucosidase. In vitro studies indicated that derivatives showed IC₅₀ values significantly lower than standard inhibitors, highlighting their potency .
  • Cell Cycle Modulation : Similar compounds have been found to induce cell cycle arrest in cancer cells, potentially leading to increased apoptosis. This mechanism is crucial for developing therapeutic agents targeting cancer .

Case Studies and Research Findings

Several studies have evaluated the biological activity of acrylic acid derivatives, including (2Z)-3-benzylsulfanyl-acrylic acid. Below are key findings from relevant research:

StudyCompoundBiological ActivityIC₅₀ Value (µM)Notes
Compound 3Urease Inhibition10.46 ± 0.03More potent than thiourea
Compound 1Urease Inhibition16.87 ± 0.02Moderate inhibition
Compound 2Urease Inhibition13.71 ± 0.07Moderate inhibition
PanobinostatAnticancer ActivityN/AInduces apoptosis in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.